molecular formula C18H15NO3S2 B4951547 (5Z)-5-(3,4-dihydroxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 304861-28-7

(5Z)-5-(3,4-dihydroxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4951547
CAS No.: 304861-28-7
M. Wt: 357.5 g/mol
InChI Key: DMEXPGJTLJHCRQ-SXGWCWSVSA-N
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Description

The compound (5Z)-5-(3,4-dihydroxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with a 3,4-dihydroxybenzylidene and a 3,4-dimethylphenyl substituent, which contribute to its unique chemical and biological characteristics.

Properties

IUPAC Name

(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S2/c1-10-3-5-13(7-11(10)2)19-17(22)16(24-18(19)23)9-12-4-6-14(20)15(21)8-12/h3-9,20-21H,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEXPGJTLJHCRQ-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)O)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367388
Record name ZINC01207192
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304861-28-7
Record name NSC731221
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=731221
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ZINC01207192
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3,4-dihydroxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with 3,4-dimethylphenylthiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the thiazolidinone ring. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acetic acid or hydrochloric acid

    Temperature: 60-80°C

    Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3,4-dihydroxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The dihydroxybenzylidene moiety can be oxidized to form quinones.

    Reduction: The thiazolidinone ring can be reduced to form thiazolidines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of a catalyst.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Thiazolidines and related derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(5Z)-5-(3,4-dihydroxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme interactions and cellular pathways.

    Medicine: As a potential therapeutic agent for treating infections, inflammation, and cancer.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through multiple mechanisms, depending on the biological target:

    Antimicrobial Activity: Inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

    Anti-inflammatory Activity: Inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

    Anticancer Activity: Induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

(5Z)-5-(3,4-dihydroxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, such as:

  • (5Z)-5-(4-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

These compounds share a similar thiazolidinone core but differ in their substituents, which can significantly influence their biological activities and chemical properties. The unique combination of the 3,4-dihydroxybenzylidene and 3,4-dimethylphenyl groups in This compound

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